N-Phenyl-p-phenylenediamine

Catalog No.
S600216
CAS No.
101-54-2
M.F
C12H12N2
C6H5NHC6H4NH2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyl-p-phenylenediamine

CAS Number

101-54-2

Product Name

N-Phenyl-p-phenylenediamine

IUPAC Name

4-N-phenylbenzene-1,4-diamine

Molecular Formula

C12H12N2
C6H5NHC6H4NH2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2

InChI Key

ATGUVEKSASEFFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin
Soluble in alcohol and acetone
Insoluble in water; soluble in oxygenated solvents
Solubility: 500 mg/L at 20 °C and pH 8.9
In water, 1.78X10+3 mg/L at 25 °C (est)
Solubility in water, g/100ml at 20 °C: 0.05

Synonyms

4-aminodiphenylamine, 4-aminodiphenylamine monohydrochloride, 4-aminodiphenylamine sulfate, 4-aminodiphenylamine sulfate (2:1), N-phenyl-1,4-benzenediamine, N-phenyl-p-phenylenediamine, p-aminodiphenylamine, p-anilinoaniline, para-aminodiphenylamine, Semidine

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N

The exact mass of the compound N-Phenyl-p-phenylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroinsoluble in alcohol and acetoneinsoluble in water; soluble in oxygenated solventssolubility: 500 mg/l at 20 °c and ph 8.9in water, 1.78x10+3 mg/l at 25 °c (est)solubility in water, g/100ml at 20 °c: 0.05. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

N-Phenyl-p-phenylenediamine (CAS 101-54-2), commonly known as 4-Aminodiphenylamine (4-ADPA), is an asymmetric aromatic diamine featuring one primary and one secondary amine. In industrial procurement, it is primarily sourced as the obligatory precursor for p-phenylenediamine (PPD)-class rubber antiozonants, such as 6PPD, where its specific structural asymmetry is non-negotiable for high-yield synthesis [1]. Beyond rubber additives, 4-ADPA is procured as a specialized monomer for conducting polymers; its extended conjugation yields a significantly lower oxidation potential than simple aniline, enabling controlled polymerization under milder conditions to produce highly soluble, processable polyaniline analogs [2].

Attempting to substitute 4-ADPA with simpler analogs like aniline or p-phenylenediamine (PPD) fundamentally compromises both synthetic selectivity and downstream material performance. In antiozonant manufacturing, substituting 4-ADPA with PPD introduces two equally reactive primary amines, leading to unselective symmetric di-alkylation rather than the targeted asymmetric N-alkyl-N'-phenyl structure required for optimal rubber protection [1]. In the synthesis of conducting polymers, replacing 4-ADPA with aniline necessitates harsher oxidative conditions that cause over-oxidation defects and yield highly insoluble polymer chains. Furthermore, utilizing the ortho-isomer (2-ADPA) instead of the para-isomer (4-ADPA) shifts the polymerization pathway from linear N-C10 coupling to branched N-C5 coupling, which completely extinguishes the electrical conductivity of the resulting material [2].

Lower Oxidation Potential for Defect-Free Polymerization vs. Aniline

4-ADPA serves as a superior monomer compared to aniline due to its extended conjugation, which significantly lowers its oxidation potential. This lower energy barrier allows for chemical and electrochemical polymerization under milder conditions, preventing the over-oxidation defects commonly observed in standard polyaniline synthesis. Furthermore, the lower oxidation potential translates to faster reaction kinetics and eliminates the harsh acidic environments strictly required to oxidize pure aniline [1].

Evidence DimensionMonomer oxidation potential and oxidizability in acidic media
Target Compound Data4-ADPA (Lower oxidation potential, oxidizes readily without harsh acidic overpotentials)
Comparator Or BaselineAniline (High oxidation potential, hampered oxidizability requiring strong acidic media)
Quantified DifferenceEnables mild enzymatic or chemical oxidative polymerization without the high-potential-induced chain defects associated with aniline.
ConditionsElectrochemical or laccase-catalyzed oxidation in aqueous acidic media.

Allows manufacturers to produce conductive polyaniline analogs with fewer structural defects, lower energy inputs, and broader solvent compatibility.

Absolute Regioselectivity in Reductive Alkylation vs. p-Phenylenediamine

The asymmetric structure of 4-ADPA—featuring one primary amine and one sterically hindered secondary amine—ensures absolute regioselectivity during reductive alkylation. When reacted with ketones like methyl isobutyl ketone (MIBK) to produce 6PPD, only the primary amine undergoes Schiff base formation and subsequent reduction. Using a symmetric precursor like p-phenylenediamine (PPD) results in competing reactions at both amine sites, generating unwanted di-alkylated byproducts and drastically reducing the yield of the target asymmetric antiozonant [1].

Evidence DimensionMono-alkylation selectivity during reductive alkylation
Target Compound Data4-ADPA (100% regioselective for mono-alkylation at the primary amine)
Comparator Or Baselinep-Phenylenediamine (PPD) (Prone to unselective symmetric di-alkylation)
Quantified DifferencePrevents the formation of di-alkylated impurities, maximizing the yield of asymmetric N-alkyl-N'-phenyl-p-phenylenediamines.
ConditionsReductive alkylation with MIBK or acetone over metal catalysts.

Critical for the high-yield, industrial-scale procurement and synthesis of premium tire antiozonants without requiring complex downstream purification.

Linear Chain Coupling for High Electrical Conductivity vs. 2-ADPA

The para-substitution of 4-ADPA strictly dictates a linear N-C10 coupling mechanism during oxidative polymerization, which is essential for maintaining extended π-conjugation. In direct contrast, the ortho-isomer (2-ADPA) undergoes N-C5 coupling, leading to highly branched, phenazine-like structures. Quantitative studies show that 4-ADPA yields semiconducting polymers with a maximum conductivity of 2.5 × 10^-4 S/cm, whereas 2-ADPA yields strictly non-conducting oligomers with roughly half the molecular weight [1].

Evidence DimensionPolymer electrical conductivity and weight-average molecular weight (Mw)
Target Compound Data4-ADPA (Conductivity up to 2.5 × 10^-4 S/cm; Mw ~3700)
Comparator Or Baseline2-ADPA (Non-conducting; Mw ~1900)
Quantified DifferenceOrders of magnitude higher conductivity and ~1.9x higher molecular weight due to linear vs. branched coupling.
ConditionsOxidation with ammonium peroxydisulfate (APS) at [APS]/[monomer] = 1.25 in aqueous ethanol.

Highlights the necessity of procuring high-purity 4-ADPA over mixed or ortho-substituted isomers for any electronic or conductive coating application.

Industrial Manufacturing of Rubber Antiozonants (6PPD/IPPD)

Leveraging its absolute regioselectivity, 4-ADPA is the mandatory precursor for synthesizing asymmetric PPD-class antiozonants. It is reacted with MIBK or acetone via reductive alkylation to produce 6PPD and IPPD, which are essential for preventing ozone cracking and oxidative degradation in automotive tires[1].

Synthesis of Soluble, Defect-Free Conducting Polymers

Due to its lower oxidation potential and strict linear coupling mechanism compared to aniline and 2-ADPA, 4-ADPA is utilized to synthesize poly(4-aminodiphenylamine). This polyaniline analog exhibits superior solubility in organic solvents and fewer over-oxidation defects, making it an ideal candidate for processable conductive inks and anti-corrosion coatings [2].

Development of Mild-Condition Biosensors

The ability of 4-ADPA to undergo enzymatic polymerization without the high overpotentials required for aniline allows for the fabrication of biocompatible, conductive matrices for biosensors and bioelectronics under mild, physiological-like conditions[3].

Physical Description

N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992)
Liquid; OtherSolid; PelletsLargeCrystals
PURPLE CRYSTALLINE POWDER OR NEEDLES

Color/Form

Needles (alcohol)
Purple powder
Purple needles

XLogP3

2.5

Boiling Point

669 °F at 760 mm Hg (NTP, 1992)
354.0 °C
354 °C

Flash Point

380 °F (NTP, 1992)
193 °C

Density

1.15 (NTP, 1992)
1.1 at 100 °C
1.09 g/cm³

LogP

log Kow = 1.82 (est)
2.4 (calculated)

Melting Point

163 to 167 °F (NTP, 1992)
66.0 °C
75 °C

UNII

007X4XXS71

Related CAS

2198-59-6 (mono-hydrochloride)
4698-29-7 (sulfate [2:1])

GHS Hazard Statements

Aggregated GHS information provided by 562 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (96.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (18.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (90.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.21e-05 mmHg
1.21X10-5 mm Hg at 25 °C (extrapolated)
Vapor pressure, Pa at 20 °C: 0.000076

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101-54-2

Wikipedia

N-phenyl-p-phenylenediamine

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

Reduction of the coupling product of diazotized sulfanilic acid and diphenylamine
Aniline + p-chloronitrobenzene (amine formation/nitro reduction)
By heating aniline with p-chloronitrobenzene in the presence of a copper salt and catalytically hydrogenating the nitro group.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
1,4-Benzenediamine, N1-phenyl-: ACTIVE

Analytic Laboratory Methods

ION-EXCHANGE TLC SEPARATION AND IDENTIFICATION OF COLORING AGENTS IN OXIDATION-TYPE HAIR DYES.
IDENTIFICATION AND ESTIMATION OF OXIDATION-TYPE HAIR DYES BY HPLC.

N[1,3]-Sigmatropic shift in the benzidine rearrangement: experimental and theoretical investigation

Shili Hou, Xinyao Li, Jiaxi Xu
PMID: 24879467   DOI: 10.1039/c4ob00080c

Abstract

The N[1,3]-sigmatropic shift in the benzidine rearrangement has been studied in depth experimentally with the aid of density functional theory (DFT) calculations. The designed substituted N,N'-diaryl hydrazines rearrange exclusively to the expected o/p-semidines and diphenylines. Intercrossing experiments support the intramolecular rearrangement process. Radical trapping experiments exclude the intermediacy of biradicals in the rearrangements. Computational results demonstrate that the o-semidine rearrangement involves a novel N[1,3]-sigmatropic shift and the p-semidine rearrangement proceeds via tandem N[1,3]/N[1,3]-sigmatropic shifts, while the diphenyline rearrangement occurs through cascade N[1,3]/[3,3]-sigmatropic shifts. The proposed mechanism involving the key N[1,3]-sigmatropic shift as the rate-limiting step is in good agreement with reported kinetic isotope measurements. The combined methods provide new insight into the formation mechanism of o/p-semidines and diphenylines in the benzidine rearrangement and support the unprecedented suprafacial symmetry allowed N[1,3]-sigmatropic shift with an inversion of the configuration in the migrating nitrogen atom.


A kinetic study on the formation of poly(4 aminodiphenylamine)/copper nanocomposite using UV-visible spectroscopy

I Starlet Thanjam, M Francklin Philips, P Manisankar, Kwang-Pill Lee, A Gopalan
PMID: 23973574   DOI: 10.1016/j.saa.2013.06.064

Abstract

The course of the reaction between copper sulfate (CuSO4) and 4-aminodiphenylamine (4ADPA) was monitored by UV-visible spectroscopy in p-toluene sulfonic acid (p-TSA). Formation of poly(4-aminodiphenylamine)/copper nanoparticle composite (P4ADPA/CuNC) was witnessed through the steady increase in absorbance at 410, 580 and >700 nm. The absorbance at 410 nm as well as >700 nm are correlated to the amount of P4ADPA/CuNC formation and was subsequently used to determine the rate of formation of P4ADPA/CuNC (RP4ADPA/CuNC) at any time during the course of the reaction. RP4ADPA/CuNC shows a first-order dependence on [4ADPA] and a half-order dependence on [CuSO4]. A kinetic rate expression was established between RP4ADPA/CuNC and experimental parameters such as [4ADPA] and [CuSO4]. The rate constant for the formation of P4ADPA/CuNC was 8.98 × 10(-3) mol(-0.5) l(0.5) s(-1). Field emission scanning electron and transmission electron micrographs revealed that the morphology of the P4ADPA/CuNC was influenced by the reaction conditions.


Bulk synthesis, optimization, and characterization of highly dispersible polypyrrole nanoparticles toward protein separation using nanocomposite membranes

Yaozu Liao, Xia Wang, Wei Qian, Ying Li, Xiaoyan Li, Deng-Guang Yu
PMID: 22897951   DOI: 10.1016/j.jcis.2012.07.039

Abstract

A novel initiator-assisted polymerization is used for bulk synthesis of polypyrrole (PPy) nanoparticles by adding a catalytic amount of initiator 2,4-diaminodiphenylamine into pyrrole solution. Through simply modulating reaction parameters such as initiator concentrations, oxidant species, oxidant/monomer molar ratios and acidic media utilized, the chemical structure, nanomorphology, product yield, dispersibility, thermal stability, electrochemical activity, and conductivity of PPy nanoparticles are facilely optimized. The initiator copolymerized with pyrrole in the initial stages of polymerization, acting like bipyrrole and helping to nucleate the PPy main chains. The stronger oxidants and higher oxidant/monomer molar ratios used lead to PPy nanoparticles with higher π-π conjugation. Sphere-like PPy nanoparticles with average diameters of 80-300 nm show yield and conductivity with values up 73.5% and 10(-2)S/cm, respectively, and are readily dispersible in both water and N-methylpyrrolidone. The PPy nanoparticles are used as effective precursors for fabricating carbon nanoparticles with conductivity of 3.7S/cm. Nanocomposite membranes consisting of PPy nanoparticles and polysulfone matrix are fabricated by a phase-inversion technique and demonstrate much improved hydrophilicity, water permeability, and bovine serum albumin selectivity against pure polysulfone membranes.


Course of poly(4-aminodiphenylamine)/Ag nanocomposite formation through UV-vis spectroscopy

Starlet Thanjam, M Francklin Philips, S Komathi, P Manisankar, C Sivakumar, A Gopalan, Kwang-Pill Lee
PMID: 21636315   DOI: 10.1016/j.saa.2011.04.052

Abstract

Kinetics of chemical oxidative polymerization of 4-aminodiphenylamine (4ADPA) was followed in aqueous 1 M p-toluene sulfonic acid (p-TSA) using silver nitrate (AgNO3) as an oxidant by UV-vis spectroscopy. The medium was found to be clear and homogeneous during the course of polymerization. The absorbances corresponding to the intermediate and the polymer were followed for different concentrations of 4ADPA and AgNO3 and at different reaction time. The appearance of a band around 450 nm during the initial stages of polymerization corresponds to the plasmon resonance formed by the reduction of Ag+ ions. Rate of poly(4-aminodiphenylamine)/Ag nanocomposite (RP4ADPA/AgNC) was determined for various reaction conditions. R(P4ADP/AgNC) showed second order power dependence on 4ADPA and first order dependence on AgNO3. The observed order dependences of 4ADPA and AgNO3 on the formation of P4ADPA/AgNC were used to deduce a rate equation for the reaction. Rate constant for the reaction was determined through different approaches. The good agreement between the rate constants obtained through different approaches justifies the selection of rate equation.


Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test

Tetsuo Yamano, Mitsuru Shimizu
PMID: 19338586   DOI: 10.1111/j.1600-0536.2008.01500.x

Abstract

p-Phenylenediamine (PPD)-related chemicals have been used as antioxidants in rubber products, and many cases of contact dermatitis caused by these chemicals have been reported.
The aim of this study was to investigate relative sensitizing potency and cross-reactivity among PPD derivatives.
Five PPD derivatives, p-aminodiphenylamine (PADPA), N,N'-diphenyl-p-phenylenediamine (DPPD), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD), N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD), and the core chemical PPD were evaluated for their sensitizing potency and cross-reactivity using the non-radioactive murine local lymph node assay (LLNA) and the guinea-pig maximization test (GPMT).
PPD and all the derivatives were identified as primary sensitizers in both tests. The order of potency in the LLNA was as follows: IPPD and PADPA > PPD > DMBPPD and MHPPD > DPPD. In the GPMT, all six groups of animals sensitized with one of these chemicals cross-reacted to four other derivatives. Specifically, the five groups that have a common basic PADPA structure, that is PADPA, DPPD, IPPD, DMBPPD, and MHPPD, all reacted to each other at almost the same scores, while none of them reacted to PPD.
The cross-reactivity profile found in the study was to some extent different from that in previous human data, where distinction between cross-reaction and concomitant primary sensitization is not always clear.


Enzymatic Synthesis of Highly Electroactive Oligoanilines from a p-Aminodiphenylamine/Aniline Mixture with Anionic Vesicles as Templates

Ya Zhang, Sandra Serrano-Luginbühl, Reinhard Kissner, Maja Milojević-Rakić, Danica Bajuk-Bogdanović, Gordana Ćirić-Marjanović, Qiang Wang, Peter Walde
PMID: 29989829   DOI: 10.1021/acs.langmuir.8b00953

Abstract

Oligoanilines with characteristic properties of the electrically conductive emeraldine salt form of polyaniline (PANI-ES) are promising molecules for various applications. A mixture of such oligoanilines can be obtained, for example, enzymatically under mild conditions from the linear aniline dimer p-aminodiphenylamine (PADPA) with hydrogen peroxide (H
O
) and low amounts of horseradish peroxidase (HRP) in an aqueous pH = 4.3 suspension of anionic vesicles formed from AOT, the sodium salt of bis(2-ethylhexyl)sulfosuccinate. However, the simultaneous formation of undesired side products containing phenazine-type units or oxygen atoms is unsatisfactory. We have found that this situation can be improved considerably by using a mixture of PADPA and aniline instead of PADPA only but otherwise nearly identical conditions. The PANI-ES-like oligoaniline products that are obtained from the PADPA and aniline mixture were not only found to have much lower contents of phenazine-type units and not contain oxygen atoms but also were shown to be more electroactive in cyclic voltammetry measurements than the PANI-ES-like products obtained from PADPA only. The AOT vesicle suspension remained stable without product precipitation during and after the entire reaction so that it could be analyzed by in situ UV/visible/near-infrared, in situ electron paramagnetic resonance, and in situ Raman spectroscopy measurements. These measurements were complemented with ex situ high-performance liquid chromatography analyses of the deprotonated and reduced products formed from mixtures of PADPA and either fully or partially deuterated aniline. On the basis of the results obtained, a reaction mechanism is proposed for explaining this improved HRP-triggered, vesicle-assisted synthesis of electroactive PANI-ES-like products. The oligomeric products obtained can be further used, without additional special workup, for example, to coat electrodes for their possible application in biosensor devices.


[Endemic air-borne contact dermatitis? Frequent occurrence of a rare contact allergy in a waste collection facility]

C Skudlik, E Meyer, H Allmers, E Domagalski, S M John
PMID: 21901562   DOI: 10.1007/s00105-011-2215-9

Abstract

Numerous cases of work-related air-borne contact dermatitis of the face were encountered in a waste collection facility. Potential allergens contained in the dust at the facility could be identified. In 5 of 7 symptomatic workers a type-IV sensitization to p-aminodiphenylamine could be documented. Since there is no commercial patch test preparation for p-aminodiphenylamine available, it had to be prepared for each patient individually. After identifying the allergen, a change in the work routine led to a reduction of dust emissions and afterwards no cases of air-borne contact dermatitis of the face recurred.


Excited state solvatochromic and prototropic behaviour of 4-aminodiphenylamine and 4,4'-diaminodiphenylamine--a comparative study by electronic spectra

S Kothai Nayaki, M Swaminathan
PMID: 16387535   DOI: 10.1016/j.saa.2005.07.066

Abstract

Solvatochromic and prototropic behaviour of 4-aminodiphenylamine (4ADA) and 4,4'-diaminodiphenylamine (DADA) have been investigated in the solvents of different polarity and at various acid-base concentrations in the ground and excited states using absorption and fluorescence spectra. Solvatochromic shifts have been analysed and observed shifts are explained by the hydrogen bonding interactions. The prototropic study reveals that (i) absorption maximum of monocation of DADA is red shifted to its neutral form, and (ii) the fluorescence of 4ADA is red shifted on protonation. The abnormal fluorescence of 4ADA+ is found to be due to large solvent relaxation in polar medium.


Evaluation of Sibling and Twin Fragment Ions Improves the Structural Characterization of Proteins by Top-Down MALDI In-Source Decay Mass Spectrometry

Simone Nicolardi, David P A Kilgour, Natasja Dolezal, Jan W Drijfhout, Manfred Wuhrer, Yuri E M van der Burgt
PMID: 32212639   DOI: 10.1021/acs.analchem.9b05683

Abstract

Comprehensive determination of primary sequence and identification of post-translational modifications (PTMs) are key elements in protein structural analysis. Various mass spectrometry (MS) based fragmentation techniques are powerful approaches for mapping both the amino acid sequence and PTMs; one of these techniques is matrix-assisted laser desorption/ionization (MALDI), combined with in-source decay (ISD) fragmentation and Fourier-transform ion cyclotron resonance (FT-ICR) MS. MALDI-ISD MS protein analysis involves only minimal sample preparation and does not require spectral deconvolution. The resulting MALDI-ISD MS data is complementary to electrospray ionization-based MS/MS sequencing readouts, providing knowledge on the types of fragment ions is available. In this study, we evaluate the isotopic distributions of
' ions in protein top-down MALDI-ISD FT-ICR mass spectra and show why these distributions can deviate from theoretical profiles as a result of co-occurring and isomeric
and
-NH
ions. Two synthetic peptides, containing either normal or deuterated alanine residues, were used to confirm the presence and unravel the identity of isomeric
and
-NH
fragment ions ("twins"). Furthermore, two reducing MALDI matrices, namely 1,5-diaminonaphthalene and
-phenyl-
-phenylenediamine were applied that yield ISD mass spectra with different fragment ion distributions. This study demonstrates that the relative abundance of isomeric
and
-NH
ions requires consideration for accurate and confident assignments of
' ions in MALDI-ISD FT-ICR mass spectra.


p-Anilinoaniline enhancement of dioxin-induced CYP1A1 transcription and aryl hydrocarbon receptor occupancy of CYP1A1 promoter: role of the cell cycle

Althea Elliott, Aby Joiakim, Patricia A Mathieu, Zofia Duniec-Dmuchowski, Thomas A Kocarek, John J Reiners Jr
PMID: 22344700   DOI: 10.1124/dmd.111.042549

Abstract

The aryl hydrocarbon receptor (AhR) is targeted by ubiquitination for degradation by the proteasome shortly after its activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In silico screening identified p-anilinoaniline (pAA) as a putative inhibitor of an E2 ligase that partners with an E3 ligase implicated in AhR ubiquitination. We investigated whether pAA could modify AhR-dependent activation of its target gene CYP1A1. pAA (1-200 μM) alone did not affect AhR content, or stimulate CYP1A1 mRNA accumulation in human mammary epithelial MCF10A cultures. However, pretreatment with ≥100 μM pAA suppressed TCDD-induced CYP1A1 activation and AhR degradation via its functioning as an AhR antagonist. At a lower concentration (25 μM), pAA cotreatment increased TCDD-induced CYP1A1 mRNA accumulation, without inhibiting AhR turnover or altering CYP1A1 mRNA half-life. Whereas TCDD alone did not affect MCF10A proliferation, 25 μM pAA was cytostatic and induced a G(1) arrest that lasted ∼7 h and induced an S phase arrest that peaked 5 to 8 h later. TCDD neither affected MCF10A cell cycle progression nor did it alter pAA effects on the cell cycle. The magnitude of CYP1A1 activation depended upon the time elapsed between pAA pretreatment and TCDD addition. Maximal AhR occupancy of the CYP1A1 promoter and accumulation of CYP1A1 heterogeneous nuclear RNA and mRNA occurred when pAA-pretreated cultures were exposed to TCDD in late G(1) and early/mid S phase. TCDD-mediated induction of CYP2S1 was also cell cycle-dependent in MCF10A cultures. Similar studies with HepG2 cultures indicated that the cell cycle dependence of CYP1A1 induction is cell context-dependent.


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